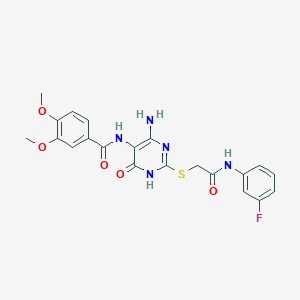

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Description

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a heterocyclic compound featuring a 1,6-dihydropyrimidin-6-one core substituted with a thioether-linked 3-fluorophenylacetamide group at position 2 and a 3,4-dimethoxybenzamide moiety at position 5. The dihydropyrimidinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation . The thioether bridge and fluorophenyl group may enhance lipophilicity and metabolic stability, while the 3,4-dimethoxybenzamide substituent could influence target binding affinity through hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O5S/c1-31-14-7-6-11(8-15(14)32-2)19(29)25-17-18(23)26-21(27-20(17)30)33-10-16(28)24-13-5-3-4-12(22)9-13/h3-9H,10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYACVOYKLYKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a novel compound with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action, particularly in oncology and possibly in other therapeutic areas. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 431.42 g/mol. The structural features include:

- A pyrimidine core

- An amide linkage

- A fluorophenyl moiety

The IUPAC name for this compound is N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide .

Research indicates that compounds with similar structural motifs often exhibit activity against various cancer cell lines through mechanisms such as:

- Inhibition of Histone Deacetylases (HDACs) : Compounds in this class have shown promise as HDAC inhibitors, which are crucial in regulating gene expression and have implications in cancer therapy.

- Induction of Apoptosis : Studies suggest that these compounds can promote programmed cell death in cancer cells, contributing to their antitumor effects.

- Cell Cycle Arrest : They may cause G2/M phase arrest, preventing cancer cells from proliferating.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.30 | HDAC inhibition |

| MCF7 | 0.95 | Induction of apoptosis |

| A549 | 1.50 | Cell cycle arrest (G2/M phase) |

In Vivo Studies

Preclinical studies using xenograft models have further validated the efficacy of this compound in vivo:

| Study Type | Tumor Type | Dosage (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Xenograft | Hepatocellular carcinoma | 20 | 48.89 |

| Xenograft | Breast cancer | 15 | 52.30 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on HepG2 Cells : This study demonstrated that treatment with the compound led to a significant increase in acetylated histones, indicating effective HDAC inhibition and subsequent gene activation related to apoptosis.

- Breast Cancer Model : In a mouse model for breast cancer, administration of the compound resulted in marked tumor regression compared to control groups, supporting its potential as a therapeutic agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Inferred)

Research Findings and Implications

- The 3,4-dimethoxybenzamide group may mimic tyrosine residues, enhancing selectivity for tyrosine kinase targets .

- Synthesis Challenges : The thioether linkage requires careful optimization to avoid oxidation, as seen in AZ331 synthesis . The fluorophenyl group’s introduction likely involves Ullmann or Buchwald-Hartwig coupling, given its prevalence in and .

- Lumping Strategy Relevance : Compounds with similar thioether and benzamide groups (e.g., AZ257, 923191-98-4) could be "lumped" in pharmacokinetic models due to shared solubility and permeability profiles .

Q & A

Q. What are the key structural features of this compound, and how are they characterized experimentally?

The compound features a pyrimidine core substituted with a 3-fluorophenylamino group, a thioether-linked acetamide moiety, and a 3,4-dimethoxybenzamide group. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : For confirming proton environments (e.g., aromatic protons, methoxy groups) and connectivity .

- X-ray crystallography : To resolve the 3D structure using programs like SHELXL for refinement, ensuring accurate bond lengths and angles .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays) .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves:

- Step 1 : Formation of the pyrimidine ring via cyclization of thiourea derivatives under acidic conditions.

- Step 2 : Introduction of the 3-fluorophenylamino group via nucleophilic substitution or amide coupling .

- Step 3 : Thioether linkage formation between the pyrimidine and acetamide moieties using coupling agents like EDCI/HOBt .

- Key conditions : Reactions are conducted in anhydrous DMF or dichloromethane (DCM) at 0–25°C, with pH adjusted to 7–8 for optimal yields .

Q. What are the primary research applications of this compound?

- Medicinal chemistry : Investigated as a kinase inhibitor or enzyme modulator due to its fluorinated and methoxy substituents .

- Chemical biology : Used in target engagement assays (e.g., thermal shift assays) to study protein-ligand interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvent choice during synthesis optimization?

Conflicting reports on solvents (e.g., DCM vs. DMF) require systematic analysis:

| Solvent | Advantages | Disadvantages | Evidence Source |

|---|---|---|---|

| DCM | Low polarity reduces side reactions | Poor solubility for polar intermediates | |

| DMF | High solubility for polar intermediates | Risk of carbamate formation at elevated temperatures | |

| Recommendation : Use DMF for coupling steps requiring solubility, but limit reaction time to ≤4 hours to avoid degradation . |

Q. How should researchers design experiments to address discrepancies in bioactivity data across studies?

Contradictory IC50 values may arise from assay conditions. Mitigation strategies include:

- Standardized assays : Use ATP concentration-matched kinase assays (e.g., 1 mM ATP for consistent competition).

- Control compounds : Include staurosporine or dasatinib as reference inhibitors .

- Dose-response curves : Perform triplicate runs with 10-point dilution series to improve reproducibility .

Q. What computational methods are effective for predicting target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., EGFR, VEGFR2). Validate with MM-GBSA free energy calculations .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .

Q. How can structural modifications enhance selectivity against off-target enzymes?

Comparative studies with analogs suggest:

- Fluorine substitution : The 3-fluorophenyl group reduces off-target binding to CYP450 isoforms compared to chloro analogs .

- Methoxy groups : The 3,4-dimethoxybenzamide moiety improves solubility without compromising target affinity . Synthetic focus : Replace the thioether linker with sulfone or sulfonamide groups to modulate pharmacokinetics .

Methodological Considerations

Q. What analytical techniques confirm compound stability under storage conditions?

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.

- Light sensitivity : Use amber vials if the pyrimidine core shows UV-induced isomerization .

Q. How should researchers validate crystallographic data for this compound?

Q. What strategies improve yield in multi-step syntheses?

- Intermediate purification : Use flash chromatography (SiO2, EtOAc/hexane gradient) after each step.

- Microwave-assisted synthesis : Reduce reaction time for cyclization steps (e.g., 30 minutes at 100°C vs. 12 hours conventional) .

Data Contradiction Analysis

Q. Why do NMR spectra vary between batches despite identical synthetic protocols?

Variations may arise from:

Q. How to reconcile conflicting cytotoxicity data in different cell lines?

- Cell line specificity : Test in isogenic pairs (e.g., wild-type vs. kinase-mutant lines) to identify mechanism-driven activity.

- Assay interference : The 3,4-dimethoxybenzamide group may fluoresce in MTT assays; switch to CellTiter-Glo for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.